molecular formula C17H22N4S B15283540 5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B15283540
M. Wt: 314.5 g/mol
InChI Key: IJFPGQMJLSHWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the family of [1,2,4]triazino[5,6-b]indoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or alkyl halides under acidic or basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, alkylated, or arylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with molecular targets and pathways within cells. For example, as an iron chelator, the compound binds to ferrous ions (Fe2+), reducing their availability for cellular processes. This can lead to the inhibition of DNA/RNA synthesis, cell respiration, and other vital functions, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both butyl and tert-butyl groups in 5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol enhances its lipophilicity and biological activity compared to similar compounds. This structural modification can lead to improved drug-like properties, such as better cell membrane permeability and increased metabolic stability .

Properties

Molecular Formula

C17H22N4S

Molecular Weight

314.5 g/mol

IUPAC Name

5-butyl-8-tert-butyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C17H22N4S/c1-5-6-9-21-13-8-7-11(17(2,3)4)10-12(13)14-15(21)18-16(22)20-19-14/h7-8,10H,5-6,9H2,1-4H3,(H,18,20,22)

InChI Key

IJFPGQMJLSHWGA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C(C)(C)C)C3=NNC(=S)N=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.